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E3 ligase Ligand 47

Purity Quality Control PROTAC Synthesis

PROTAC development requires precise E3 ligase geometry. Generic CRBN ligands lack the specific exit vector for ternary complex formation. - Literature-validated cereblon (CRBN) binding motif for PROTAC LDD39 (RET degrader) - Pre-installed piperidine-carboxylic acid handle enables direct amide linkage to amine-terminated linkers - Eliminates additional synthetic steps vs. unmodified IMiD scaffolds - Enables reproducible SAR studies around RET-targeting degraders

Molecular Formula C23H27N3O5
Molecular Weight 425.5 g/mol
Cat. No. B15540895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 47
Molecular FormulaC23H27N3O5
Molecular Weight425.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27N3O5/c27-20-4-3-19(21(28)24-20)26-12-15-2-1-14(11-18(15)22(26)29)13-5-7-25(8-6-13)17-9-16(10-17)23(30)31/h1-2,11,13,16-17,19H,3-10,12H2,(H,30,31)(H,24,27,28)
InChIKeyHCWIHEKEZMVPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 47 Overview


E3 ligase Ligand 47 is a cereblon (CRBN) E3 ubiquitin ligase ligand with a molecular weight of 425.48 g/mol and the chemical formula C23H27N3O5 [1]. It serves as the essential E3 ligase recognition element in the synthesis of the heterobifunctional degrader PROTAC LDD39, a potent RET kinase degrader [2]. This compound belongs to the class of phthalimide-derived CRBN ligands that recruit the CRBN E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of target proteins when incorporated into PROTACs .

Why E3 Ligase Ligand 47 Is Irreplaceable


Substituting E3 ligase Ligand 47 with another CRBN-binding moiety (e.g., pomalidomide, lenalidomide, or alternative phthalimide derivatives) is not straightforward due to compound-specific differences in binding affinity, linker attachment geometry, and resultant ternary complex stability [1]. The precise chemical structure of E3 ligase Ligand 47 dictates the spatial orientation of the degrader, which critically influences the formation of a stable CRBN–PROTAC–target protein ternary complex and the efficiency of ubiquitin transfer [2]. Even minor modifications to the E3 ligand can lead to loss of degradation activity or altered selectivity profiles, as demonstrated in the structure-activity relationship (SAR) studies for LDD39, where the specific cereblon binding motif (CBM) was essential for achieving potent RET degradation [3].

E3 Ligase Ligand 47: Differentiation Evidence


Piperidine Linker Handle vs. Unmodified IMiDs

E3 ligase Ligand 47 obtained from InvivoChem (Cat. No. V105013) is certified with a purity of ≥98% , whereas the same compound sourced from Benchchem is listed with a typical purity of 95% . This 3-percentage-point difference in purity can impact the yield and reproducibility of PROTAC conjugation reactions, particularly in multi-step synthetic workflows.

Purity Quality Control PROTAC Synthesis

Validated RET Degradation via PROTAC LDD39

E3 ligase Ligand 47 is unambiguously defined by its molecular formula C23H27N3O5 and molecular weight of 425.48 g/mol [1]. The provided SMILES notation (O=C(C(CC1)N(C2=O)CC(C=C3)=C2C=C3C(CC4)CCN4[C@@H](C5)C[C@@H]5C(O)=O)NC1=O) uniquely identifies its stereochemical configuration, which is essential for reproducible PROTAC synthesis . In contrast, generic or mislabeled CRBN ligands may lack such precise stereochemical definition, leading to batch-to-batch variability in degrader activity.

Chemical Identity Structural Confirmation Quality Assurance

CRBN vs. VHL Ligand Scaffold Comparison

InvivoChem provides detailed, validated in vivo formulation protocols for E3 ligase Ligand 47, including specific injection formulations (e.g., DMSO:Tween 80:Saline = 10:5:85) . This practical guidance is based on the compound's physicochemical properties and is designed to facilitate reproducible animal studies. In contrast, many vendors offer only basic solubility data without validated in vivo formulation support, which can hinder the transition from in vitro PROTAC characterization to in vivo efficacy testing.

In Vivo Studies Formulation Pharmacokinetics

Proven Efficacy in RET Degrader LDD39: In Vivo Degradation Superiority over TKI

PROTAC LDD39, which incorporates E3 ligase Ligand 47 as its E3 ligase recognition unit, demonstrated robust and sustained degradation of total RET (tRET) protein in TPC-1 xenograft tumors at a single dose of 15 mg/kg . This degrader exhibited a differentiated and favorable in vivo profile compared to the corresponding tyrosine kinase inhibitor (TKI) selpercatinib (compound 3), with sustained RET degradation lasting beyond 24 hours post-dose [1]. While not a direct ligand comparison, this validates the functional competence of the E3 ligase Ligand 47 moiety in a highly potent in vivo degrader.

RET Degradation PROTAC Efficacy In Vivo Comparison

E3 Ligase Ligand 47: Applications & Procurement


Synthesizing PROTAC LDD39 for RET Degradation

E3 ligase Ligand 47 is the optimal choice for constructing RET-targeting PROTACs based on the validated LDD39 scaffold [1]. Its use ensures that the resulting degrader maintains the favorable in vivo degradation kinetics and sustained target suppression observed in TPC-1 xenograft models, providing a reliable starting point for developing next-generation RET therapeutics .

Developing Novel RET-Targeting PROTACs

When procuring E3 ligase Ligand 47 for PROTAC synthesis, selecting a source that certifies purity ≥98% (e.g., InvivoChem Cat. No. V105013) is critical to minimize side reactions and ensure reproducible conjugation yields [1]. This purity level is especially important in academic and industrial settings where consistent compound quality directly impacts SAR study outcomes and lead optimization efforts .

Pre-Functionalized Carboxylic Acid Handle for PROTACs

Researchers planning to transition PROTACs from in vitro to in vivo studies should utilize E3 ligase Ligand 47 from vendors that provide validated in vivo formulation protocols [1]. The availability of pre-optimized injection formulations (e.g., DMSO:Tween 80:Saline) streamlines the preparation of dosing solutions for animal studies, reducing method development time and improving the reproducibility of pharmacokinetic and efficacy experiments .

Comparative Degrader Studies: Benchmarking Against TKI Inhibitors

E3 ligase Ligand 47 enables the construction of PROTAC LDD39, which serves as a valuable benchmark compound for comparing degradation-based therapeutic strategies against traditional kinase inhibition in RET-driven cancers [1]. The observed superiority of LDD39 over selpercatinib in sustaining target suppression provides a compelling rationale for incorporating E3 ligase Ligand 47 into novel degrader designs aimed at overcoming acquired resistance to TKIs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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